o-Oxanisidide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

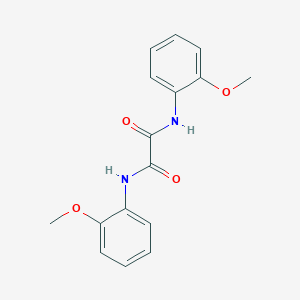

N,N’-bis(2-methoxyphenyl)oxamide: is an organic compound belonging to the oxamide family It is characterized by the presence of two methoxyphenyl groups attached to the nitrogen atoms of the oxamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxyphenyl)oxamide typically involves the reaction of oxalyl chloride with 2-methoxyaniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: While specific industrial production methods for N,N’-bis(2-methoxyphenyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-bis(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxamide core can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted oxamides with various functional groups.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which N,N’-bis(2-methoxyphenyl)oxamide exerts its effects is primarily through its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of fatty acids. This interaction is facilitated by the presence of the methoxyphenyl groups, which enhance binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- N,N’-bis(2-hydroxyphenyl)oxamide

- N,N’-bis(5-tert-butyl-2-hydroxyphenyl)oxamide

- N,N’-bis(3,5-dimethyl-2-hydroxyphenyl)oxamide

- N,N’-bis(2-hydroxybenzyl)oxamide

Comparison: N,N’-bis(2-methoxyphenyl)oxamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its hydroxy-substituted counterparts, the methoxy groups can provide different electronic and steric effects, potentially leading to variations in binding affinity and specificity for biological targets .

Activité Biologique

o-Oxanisidide, also known as 2-methoxy-5-methylphenyl carbamate, is a compound of interest in various biological and pharmacological studies. Its chemical structure and properties suggest potential applications in medicinal chemistry, particularly in the context of enzyme inhibition and neuropharmacology. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Molecular Formula: C10H13NO3

Molecular Weight: 197.22 g/mol

CAS Number: 1205-91-0

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 282.4 ± 23.0 °C |

| Melting Point | 121-123 °C |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Insoluble in water |

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. It is known to influence the activity of neurotransmitter systems, particularly those involving glutamate, which plays a crucial role in excitotoxicity and neurodegeneration.

Enzyme Interaction

Research indicates that this compound can act as an inhibitor of specific enzymes involved in neurotransmitter metabolism. For example, it has been shown to inhibit aspartate oxidase, leading to alterations in the kynurenine pathway, which is significant for the production of neuroactive metabolites such as quinolinic acid.

Neurotoxicity

Studies have demonstrated that this compound can induce excitotoxic effects in neuronal cells by activating NMDA receptors. This mechanism is crucial for understanding its potential neurotoxic effects, particularly at higher concentrations where it may lead to neuronal damage and inflammation.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the neuroprotective effects of this compound in animal models subjected to excitotoxic injury. The results indicated that administration of this compound reduced neuronal cell death and improved behavioral outcomes in models of glutamate-induced toxicity.

Case Study 2: Enzyme Inhibition

In a biochemical analysis published in Biochemical Pharmacology, researchers investigated the inhibitory effects of this compound on aspartate oxidase activity. The study revealed a dose-dependent inhibition, suggesting its potential use as a therapeutic agent in conditions characterized by elevated excitatory amino acids.

In Vitro Studies

In vitro studies have shown that this compound can modulate cellular signaling pathways associated with neuroprotection and apoptosis. The compound was found to decrease oxidative stress markers and enhance antioxidant enzyme activity in cultured neuronal cells.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses (1-10 µM): Minimal neurotoxic effects; potential neuroprotective properties observed.

- Moderate Doses (10-50 µM): Significant inhibition of aspartate oxidase; moderate excitotoxicity.

- High Doses (>50 µM): Induction of severe neuronal damage; increased inflammation markers.

Propriétés

IUPAC Name |

N,N'-bis(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-9-5-3-7-11(13)17-15(19)16(20)18-12-8-4-6-10-14(12)22-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOWVQMIFHWEGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367870 |

Source

|

| Record name | STK150977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21021-99-8 |

Source

|

| Record name | STK150977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.